3-Chloro-4,4'-difluorobenzhydrol
Description
3-Chloro-4,4'-difluorobenzhydrol (C₁₃H₈ClF₂O, molecular weight 252.65 g/mol) is a halogenated benzhydrol derivative featuring a central hydroxyl group flanked by two aromatic rings substituted with fluorine (4,4'-positions) and chlorine (3-position). This compound is synthesized via Friedel-Crafts acylation, similar to its parent molecule 4,4'-difluorobenzhydrol, but with additional chlorination steps . Physical properties such as melting point (MP) are influenced by halogen substituents; while 4,4'-difluorobenzhydrol has an MP of 101–106°C , the introduction of chlorine likely elevates this value due to increased molecular symmetry and intermolecular forces.
The compound is listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial viability . Its structural features—fluorine’s electron-withdrawing effects and chlorine’s lipophilic character—make it a candidate for pharmaceutical intermediates or materials science applications, though direct biological data remain scarce.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-11-7-9(3-6-12(11)16)13(17)8-1-4-10(15)5-2-8/h1-7,13,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHWEAJOWLZYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,4’-difluorobenzhydrol typically involves the reaction of 3-chloro-4,4’-difluorobenzophenone with a reducing agent. One common method is the reduction of the ketone group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired benzhydrol derivative.
Industrial Production Methods
Industrial production of 3-Chloro-4,4’-difluorobenzhydrol may involve similar synthetic routes but on a larger scale. The process would include the use of larger reactors, precise control of reaction conditions, and purification steps to ensure high purity of the final product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,4’-difluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3-chloro-4,4’-difluorobenzophenone.
Reduction: Further reduction can lead to the formation of 3-chloro-4,4’-difluorobenzhydrol derivatives with different substituents.
Substitution: The chlorine and fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Chloro-4,4’-difluorobenzophenone.
Reduction: Various 3-chloro-4,4’-difluorobenzhydrol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
3-Chloro-4,4’-difluorobenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4,4’-difluorobenzhydrol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and fluorine atoms can participate in halogen bonding, further affecting molecular interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*MP data for this compound are unavailable but inferred to be higher than 4,4'-difluorobenzhydrol due to chlorine’s polarizability.
Key Observations :
- For example, 4,4'-difluorobenzhydrol carbamates exhibit logBB values >0.3, indicating CNS penetration; chlorine substitution may further optimize this property.
- Synthetic Challenges : The discontinuation of this compound contrasts with the commercial availability of 4,4'-difluorobenzhydrol, suggesting that additional halogenation complicates synthesis or purification.
Stability and Commercial Viability
Discontinued halogenated benzhydrols (e.g., this compound and 4-Chloro-2-fluoro-6-iodophenol) may suffer from hydrolytic instability or reactive byproducts. In contrast, 4,4'-difluorobenzhydrol remains a scaffold for PET tracers due to its balance of stability and functionality.
Research Findings and Implications
- Physicochemical Profiling : Chlorine substitution in benzhydrols increases molecular weight and lipophilicity, which could enhance BBB penetration but require formulation adjustments for solubility.
- Synthetic Routes : Friedel-Crafts acylation is viable for 4,4'-difluorobenzhydrol, but chlorination steps (e.g., electrophilic substitution) may introduce regioselectivity challenges.
- Potential Applications: Despite discontinuation, this compound’s halogenated structure aligns with trends in antimicrobial and CNS-targeted drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
